1,1-Dichloro-1,2-difluoroethane

Übersicht

Beschreibung

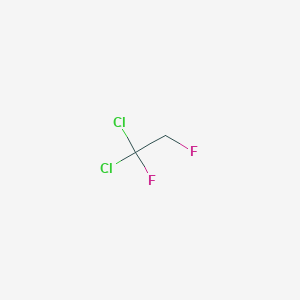

1,1-Dichloro-1,2-difluoroethane, also known as R-132c, is a hydrochlorofluorocarbon. It is a volatile derivative of ethane and appears as a colorless, odorless non-flammable liquid .

Synthesis Analysis

1,1-Dichloro-1,2-difluoroethane can be synthesized from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc . This process has been investigated in various solvents, with the best results obtained in methanol, dimethyl formamide, and ethanol at 80 °C .Molecular Structure Analysis

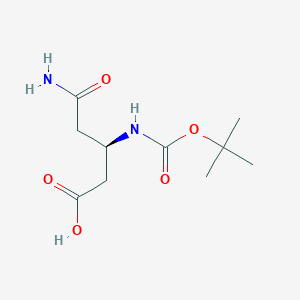

The molecular structure of 1,1-Dichloro-1,2-difluoroethane can be viewed using Java or Javascript .Chemical Reactions Analysis

As a hydrochlorofluorocarbon, 1,1-Dichloro-1,2-difluoroethane is a volatile derivative of ethane . It is an intermediate during the production of HFC-134a .Physical And Chemical Properties Analysis

1,1-Dichloro-1,2-difluoroethane has a molar mass of 134.93 g·mol −1. It is clear and colorless with an odorless smell. It has a melting point of −106.5 °C and a boiling point of 45.1 °C .Wissenschaftliche Forschungsanwendungen

UV-Laser Induced Dehydrochlorination

- The study of the decomposition of 1-chloro-1,1-difluoroethane by a radical chain reaction in a flow reactor revealed the formation of dehydrochlorination and chlorination products like vinylidene fluoride and 1,2-dichloro-1,1-difluoroethane (Dong, Schneider, & Wolfrum, 1989).

Infrared Multiple-Photon Decomposition

- The infrared multiple-photon decomposition of 1,2-dichloro-1,2-difluoroethane showed that vibrationally excited parent molecules dissociate competitively via two channels to form HCl and HF (Ishikawa & Arai, 1983).

Liquid-Liquid Equilibria in Manufacturing

- 1,1-Dichloro-1-fluoroethane, a key raw material in the production of poly(vinylidene fluoride), is manufactured by the fluorination of 1,1,1-trichloroethane with hydrogen fluoride. Liquid-liquid equilibria data for systems including 1,1-dichloro-1,2-difluoroethane are crucial for designing phase separators in this process (Kang & Lee, 1995).

Synthesis of 1-Chloro-2,2-difluoroethylene

- An efficient method for producing 1-chloro-2,2-difluoroethylene was developed from 1,2,2-trichloro-1,1-difluoroethane, providing a potential solution for the recycling problem of this waste material in industrial processes (Wang, Yang, & Xiang, 2013).

Atmospheric Measurements and Implications

- Automated gas chromatography-mass spectrometry measurements at Mace Head, Ireland, have shown increasing atmospheric concentrations of compounds like 1,1,1,2-tetrafluoroethane and 1,1-dichloro-1-fluoroethane, with 1-chloro-1,1-difluoroethane also being monitored. These measurements are crucial for understanding the environmental impact of these compounds (Simmonds et al., 1998).

Thermal Conductivity Analysis

- The thermal conductivity of 1-chloro-1,1-difluoroethane (HCFC-142b) was measured across various temperatures and pressures, providing important data for its use in different industrial applications (Sousa et al., 1992).

Safety And Hazards

The main hazard of 1,1-Dichloro-1,2-difluoroethane is inhalation . It is considered a class II substance by the EPA . The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990 which intend to phase out the use of substances that deplete the ozone layer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1-dichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOUHIUUREZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073278 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1,2-difluoroethane | |

CAS RN |

1842-05-3 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.